3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
Description
This compound features a benzamide core substituted with 3,5-dimethoxy groups, linked to a pyrazole moiety modified at the N1 position with a (tetrahydro-2H-pyran-2-yl)methyl group. The tetrahydro-2H-pyran (THP) substituent introduces a cyclic ether structure, which may enhance solubility and steric bulk compared to simpler alkyl groups.
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-7-13(8-17(9-16)24-2)18(22)20-14-10-19-21(11-14)12-15-5-3-4-6-25-15/h7-11,15H,3-6,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGAWGXOLOZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Activity
Research has indicated that pyrazole derivatives, including the target compound, exhibit significant anticancer properties. A study highlighted that pyrazole-containing compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 20 | Cell cycle arrest |
| 3,5-Dimethoxy... | HeLa (Cervical) | 12 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Selected Pyrazole Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| 3,5-Dimethoxy... | Pseudomonas aeruginosa | 16 µg/mL |
Apoptosis Induction
The compound's ability to induce apoptosis in cancer cells is primarily attributed to its interaction with apoptotic pathways. It activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death .
Inhibition of Oncogenic Pathways
Studies suggest that the compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This inhibition results in reduced cell proliferation and increased sensitivity to chemotherapeutic agents .
Case Study 1: Anticancer Efficacy in Preclinical Models
A recent preclinical study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple lines, with significant effects observed in HeLa cells at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity Assessment
In another study focused on antimicrobial activity, the compound was tested against common pathogens responsible for hospital-acquired infections. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazole-benzamide scaffold with several derivatives listed in the evidence. Key structural variations lie in the substituents on the pyrazole ring and benzamide moiety:
*Molecular weights and LogP values are estimates based on structural analysis.
Key Observations:
- Tetrahydro-2H-Pyran vs. Methyl (879849-52-2): The THP group increases molecular weight by ~72 Da and predicted LogP by ~0.7 compared to the methyl analog.
- Chloro/Dimethyl Substituents (1005560-39-3): Chlorine and methyl groups increase lipophilicity (LogP ~3.5), which may improve membrane permeability but reduce solubility. This contrasts with the THP group’s balance of bulk and polarity .
- Heteroaromatic Substituents (828280-25-7): Furan and difluoromethoxy groups introduce aromaticity and electron-withdrawing effects, which could influence target binding .
Physicochemical and Pharmacokinetic Implications
- Solubility: The THP group’s oxygen atom could mitigate the high lipophilicity associated with methyl or chloro substituents, improving solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
